3-(2,2-Dimethylcyclopropyl)propan-1-ol

説明

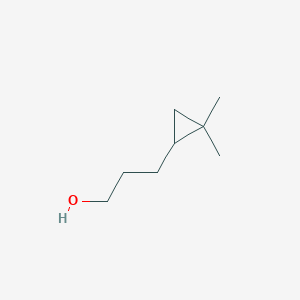

Structure

3D Structure

特性

IUPAC Name |

3-(2,2-dimethylcyclopropyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-7(8)4-3-5-9/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZQBYAROXVBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Transformations of 3 2,2 Dimethylcyclopropyl Propan 1 Ol and Its Derivatives

Ring-Opening Reactions and Skeletal Rearrangements of Cyclopropane (B1198618) Systems

The high ring strain of the cyclopropane moiety in 3-(2,2-dimethylcyclopropyl)propan-1-ol makes it susceptible to reactions that involve cleavage of the three-membered ring. These transformations can be initiated by acid catalysis or thermal conditions, leading to a variety of rearranged products.

Investigation of Acid-Catalyzed Transformations and Protonated Cyclopropane Intermediates

Acid-catalyzed reactions of cyclopropanes often proceed through protonated cyclopropane intermediates, which are key to understanding the subsequent skeletal rearrangements. uni-muenchen.de In the case of this compound, protonation can occur on the cyclopropane ring, leading to a cascade of events. The stability of the resulting carbocation intermediates plays a crucial role in determining the product distribution.

The acid-catalyzed solvolysis of related cyclopropylcarbinyl systems has been shown to proceed with significant rate enhancement due to the participation of the cyclopropane ring. The mechanism often involves the formation of a non-classical carbocation, which can then be attacked by a nucleophile or undergo rearrangement. For instance, the solvolysis of cyclopropylcarbinyl bromide is significantly faster than that of cyclobutyl bromide, highlighting the electronic contribution of the cyclopropane ring in stabilizing the transition state.

A plausible mechanistic pathway for the acid-catalyzed rearrangement of this compound involves the initial protonation of the hydroxyl group, followed by its departure as a water molecule to form a primary carbocation. This primary carbocation is highly unstable and is likely to undergo a rapid rearrangement. The neighboring cyclopropane ring can participate in this process, leading to the formation of a more stable carbocation through ring expansion or rearrangement. The presence of the gem-dimethyl group on the cyclopropane ring can influence the regioselectivity of the ring opening by stabilizing an adjacent positive charge.

Table 1: Plausible Products from Acid-Catalyzed Rearrangement of this compound

| Starting Material | Plausible Rearranged Product(s) | Intermediate(s) |

| This compound | 1,1-Dimethyl-2-(prop-1-en-2-yl)cyclobutane, 4,4-Dimethylcyclohex-1-ene-1-carbaldehyde | Protonated cyclopropane, cyclobutyl cation, homoallylic cation |

Studies on Thermal Isomerization and Ring Expansion Phenomena

Thermal activation of cyclopropane derivatives can induce homolytic cleavage of a carbon-carbon bond, leading to a diradical intermediate that can subsequently rearrange. The activation energy for the thermal isomerization of cyclopropanes is influenced by the substituents on the ring. For instance, the presence of alkyl groups tends to lower the activation energy for ring opening.

In the case of this compound, thermal isomerization would likely involve the cleavage of one of the cyclopropane C-C bonds to form a 1,3-diradical. The subsequent fate of this diradical would determine the structure of the product. Intramolecular hydrogen transfer or rearrangement can lead to various isomeric products, including alkenes and larger ring systems. The gem-dimethyl group is expected to influence the stability of the diradical intermediate and thus the reaction pathway.

Studies on the thermal isomerization of 1,1-dimethylcyclopropane (B155639) have shown that the primary products are 2-methylbut-2-ene and 3-methylbut-1-ene, formed through a diradical intermediate followed by a 1,2-hydrogen shift. This provides a model for the expected behavior of the 2,2-dimethylcyclopropyl group in the target molecule.

Table 2: Kinetic Parameters for Thermal Isomerization of Related Cyclopropanes

| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) |

| Cyclopropane | 65.0 | 15.1 |

| Methylcyclopropane | 63.2 | 15.2 |

| 1,1-Dimethylcyclopropane | 62.6 | 15.05 |

Chemical Transformations Involving the Propan-1-ol Functionality

The primary alcohol group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation and esterification.

Oxidation Reactions and Their Regio- and Stereochemical Outcomes

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. libretexts.org Depending on the oxidizing agent and reaction conditions, primary alcohols can be converted to aldehydes or carboxylic acids. For the oxidation of this compound to the corresponding aldehyde, 3-(2,2-dimethylcyclopropyl)propanal, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically employed to prevent overoxidation. libretexts.org

The reaction with PCC involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. The presence of the bulky 2,2-dimethylcyclopropyl group is not expected to significantly hinder the oxidation of the primary alcohol.

For the conversion to the carboxylic acid, 3-(2,2-dimethylcyclopropyl)propanoic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) are required. masterorganicchemistry.com The reaction proceeds through the intermediate aldehyde, which is further oxidized.

The regioselectivity of the oxidation is straightforward, as the primary alcohol is the only site susceptible to oxidation under these conditions. If the starting alcohol were chiral, the stereocenter's integrity would depend on the reaction conditions, although oxidation of a primary alcohol does not directly involve the chiral center if it is not at the carbinol carbon.

Acylation and Other Esterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted to an ester through acylation or other esterification methods. A common method for acylation is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can significantly accelerate the reaction, particularly for sterically hindered alcohols. utrgv.edu

The esterification of this compound with acetic anhydride, for example, would yield 3-(2,2-dimethylcyclopropyl)propyl acetate. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent. In DMAP-catalyzed reactions, an acylpyridinium ion is formed as a highly reactive intermediate.

The steric hindrance posed by the gem-dimethylcyclopropyl group is relatively distant from the hydroxyl group and is not expected to significantly impede the esterification of this primary alcohol.

Table 3: Typical Conditions for Esterification of Primary Alcohols

| Acylating Agent | Catalyst/Base | Solvent | Typical Yield |

| Acetic Anhydride | Pyridine | Dichloromethane | >90% |

| Acetyl Chloride | Triethylamine | Dichloromethane | >90% |

| Acetic Anhydride | DMAP (cat.) | Dichloromethane | >95% |

Advanced Coupling Reactions of Cyclopropane Derivatives

The carbon-halogen bond in derivatives of this compound, such as the corresponding bromide or iodide, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

For instance, the Suzuki-Miyaura coupling reaction of a 3-(2,2-dimethylcyclopropyl)propyl halide with an organoboron reagent would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. libretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for achieving high yields and functional group tolerance, especially with unactivated alkyl halides. rsc.orgchemrxiv.org

The mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. The presence of the cyclopropane ring can potentially influence the rate of oxidative addition due to its electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers powerful methods for C-C bond formation, and cyclopropane derivatives are versatile substrates in these transformations. The high ring strain of the cyclopropyl (B3062369) group can be harnessed to drive selective ring-opening reactions. For derivatives of this compound, such as those containing additional unsaturation or functional groups, palladium catalysts can initiate cascade reactions involving the cyclopropane ring.

A notable example is the tandem Heck–cyclopropane ring-opening reaction observed in alkenyl cyclopropyl diol systems, which serve as structural analogues for derivatives of this compound. nih.gov In these reactions, an initial diastereoselective Heck addition occurs, followed by a selective cleavage of a C-C bond within the cyclopropane ring. nih.gov Investigations have shown that the reaction proceeds via the cleavage of the less substituted bond of the cyclopropane ring, leading to the formation of acyclic products with controlled stereochemistry. nih.gov The hydroxyl group in these substrates plays a crucial dual role in directing the reaction and influencing its selectivity. nih.gov This type of transformation highlights how the cyclopropane moiety, in concert with other functional groups, can act as a latent reactive element for constructing complex acyclic molecules. nih.gov

| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Ref |

| Palladium(II) Acetate / Ligand | Alkenyl Cyclopropyl Diol | Tandem Heck Addition / Ring-Opening | Acyclic Lactones | nih.gov |

| Pd2dba3 / Monodentate Ligand | Carbonyl-tethered Alkylidenecyclopropanes | Cycloisomerization / Cross-Coupling | Functionalized Cyclic Alcohols | csic.es |

| Pd(OAc)2 / PPh3 | 2-Bromo-1,6-enynes with Bicyclopropylidene | Intra-intermolecular Cascade Cross-Coupling | Spirocyclopropanated Tricycles | nih.gov |

Nickel-Catalyzed Cross-Electrophile Coupling Reactions

Nickel catalysis has emerged as a powerful tool for the synthesis of cyclopropane-containing molecules, particularly through cross-electrophile coupling (XEC) reactions. While these reactions often describe the formation of the cyclopropane ring rather than a reaction of a pre-existing one, the underlying mechanistic details provide insight into the reactivity of related structures. Specifically, the intramolecular XEC of 1,3-diol derivatives is a key strategy for synthesizing alkylcyclopropanes. nih.govresearchgate.net This approach is directly relevant to the synthesis of the this compound scaffold from an acyclic precursor.

| Catalyst System | Substrate Type | Key Intermediate | Product Type | Ref |

| Ni(COD)2 / Ligand | 1,3-Dimesylates | 1,3-Diiodide, Secondary Alkyl Radical | Alkylcyclopropanes | nih.govescholarship.org |

| NiBr2-glyme / Ligand | Aliphatic Mesylates & Methyl Tosylate | Alkyl Radical | Methylated Alkanes | researchgate.net |

| Ni(II) or Ni(0) Catalysts | Naphthyl C-O Electrophiles & Arylboronates | Organonickel Species | Biaryls | nih.gov |

Fragmentation Pathways and Stability Considerations of Cyclopropane Scaffolds

The chemical reactivity and fragmentation pathways of cyclopropane scaffolds are dominated by their significant ring strain, which is approximately 54 kcal/mol. nih.gov This inherent strain makes the three-membered ring susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. rsc.orgresearchgate.net The stability of the cyclopropane ring in a molecule like this compound is a balance between this strain and the stabilizing effect of its substituents.

Fragmentation of cyclopropane derivatives can proceed through several mechanistic pathways. Radical-mediated processes are common, where the addition of a radical to a nearby functional group can initiate a ring-opening event to produce a more stable, delocalized radical intermediate. nih.gov For instance, a cyclopropyl-substituted carbon radical can readily undergo ring-opening. nih.gov Similarly, cyclopropanols can undergo homolytic cleavage of the O-H bond to form an oxygen-centered radical, which can trigger ring-opening to an alkyl radical intermediate. nih.gov

However, ring-opening is not the only possible transformation. Reactions that preserve the cyclopropane ring can also be achieved, though they are less common. rsc.org These transformations often require carefully chosen conditions to avoid pathways that would lead to the formation of a stabilized allyl cation, which is a common result of cyclopropyl ring-opening. rsc.org The presence of donor groups, such as the hydroxyl group in the parent compound, or acceptor groups can significantly influence the reactivity, either facilitating ring-opening or participating in cycloaddition reactions. researchgate.net The gem-dimethyl group on the cyclopropane ring provides steric hindrance and can also influence the regioselectivity of ring-opening by stabilizing adjacent radical or cationic intermediates.

| Pathway | Trigger | Key Intermediate | Outcome | Influencing Factors | Ref |

| Radical Ring-Opening | Radical addition to an adjacent group | Stabilized alkyl radical | Acyclic functionalized product | Presence of radical initiators (e.g., Mn(OAc)3) | nih.gov |

| Tandem Heck/Ring-Opening | Palladium Catalyst | Alkyl Palladium Species | Acyclic product | Presence of an alkene and hydroxyl groups | nih.gov |

| Ring Preservation | Zinc Catalyst | Zinc homoenolate | Functionalized cyclopropane | Avoidance of allyl cation formation | rsc.orgchemrxiv.org |

| Cyclization | Lewis Acid / Heat | Carbocationic species | Fused-ring systems | Presence of conjugated carbonyl groups | researchgate.net |

Computational and Mechanistic Investigations of 3 2,2 Dimethylcyclopropyl Propan 1 Ol

Quantum Chemical Characterization of the Cyclopropane (B1198618) Ring and its Substituents

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like 3-(2,2-dimethylcyclopropyl)propan-1-ol. chemrxiv.orgresearchgate.net These methods allow for the optimization of molecular geometry and the computation of various electronic descriptors.

The cyclopropane ring in this compound is characterized by its strained C-C bonds, which deviate significantly from the typical sp³ hybridization. This strain results in bond paths that are bent, leading to what is known as "bent bonds" or Walsh orbitals. The gem-dimethyl substitution on one of the cyclopropyl (B3062369) carbons introduces further steric and electronic perturbations.

Table 1: Calculated Geometric Parameters of the 2,2-Dimethylcyclopropyl Moiety

| Parameter | Typical Value (Å or °) | Calculated Value for the 2,2-Dimethylcyclopropyl group |

|---|---|---|

| C1-C2 Bond Length | ~1.51 | Varies based on substitution and computational level |

| C1-C3 Bond Length | ~1.51 | Varies based on substitution and computational level |

| C2-C3 Bond Length | ~1.51 | Varies based on substitution and computational level |

| C-C-C Bond Angle | 60 | ~60 (internal), external angles are larger |

The propanol (B110389) substituent, attached to the C1 carbon of the cyclopropane ring, can influence the electronic distribution within the ring through inductive effects. The electron-withdrawing character of the hydroxyl group, although attenuated by the propyl chain, can lead to a slight polarization of the cyclopropane bonds.

Theoretical Elucidation of Reaction Mechanisms Pertaining to the Cyclopropyl Unit

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, often proceeding through cationic intermediates. nih.govrsc.org Computational studies are instrumental in mapping the potential energy surfaces of these reactions and identifying the structures of transition states and intermediates.

Acid-catalyzed reactions of cyclopropane derivatives frequently involve the formation of protonated cyclopropane intermediates. ysu.amsci-hub.se In the case of this compound, protonation of the cyclopropane ring could lead to a variety of carbocationic species. Theoretical calculations have shown that corner-protonated and edge-protonated cyclopropanes are possible intermediates. ysu.am

The stability of these intermediates is highly dependent on the substitution pattern. The gem-dimethyl group in this compound would be expected to stabilize an adjacent positive charge, influencing the regioselectivity of ring opening. Computational analysis of the C3H7+ energy surface has identified distorted corner-protonated cyclopropane as a potential energy minimum. ysu.am Similar intermediates are plausible in the rearrangements of more complex systems.

While not directly involving this compound, computational studies on acetylated cyclopropanes can provide insights into the behavior of the cyclopropyl ring when an electron-withdrawing group is attached. Acetylation of the hydroxyl group in this compound would introduce an acetyl group, which can influence the reactivity of the cyclopropane ring.

Theoretical calculations on related systems can be used to determine the energetic profiles for reactions such as rearrangements and ring openings. These studies help in understanding how the electronic nature of the substituent impacts the activation barriers and reaction pathways.

Conformational Analysis and Stereoelectronic Effects on Reactivity

Table 2: Key Rotatable Bonds in this compound

| Bond | Description |

|---|---|

| C(cyclopropyl)-C(propyl) | Rotation around this bond determines the orientation of the propanol chain relative to the cyclopropane ring. |

| C(propyl)-C(propyl) | Rotation around the C-C bonds of the propyl chain leads to various gauche and anti conformations. |

Computational methods can be used to calculate the relative energies of different conformers and to identify the global minimum energy structure. mdpi.com The gauche and anti conformations of the propanol chain will have different energies due to steric and electronic interactions.

Stereoelectronic effects, which refer to the influence of orbital alignment on molecular properties and reactivity, are also crucial. nih.govnih.gov For instance, the orientation of the C-O bond of the alcohol relative to the cyclopropane ring can influence the reactivity of the ring. Specific conformations may facilitate or hinder interactions with reagents, thereby affecting reaction rates and product distributions. The interplay between the steric bulk of the gem-dimethyl groups and the conformational flexibility of the propanol chain will ultimately dictate the molecule's chemical behavior.

Applications in Complex Organic Synthesis and Beyond

Strategic Utilization of 3-(2,2-Dimethylcyclopropyl)propan-1-ol as a Versatile Synthetic Building Block

This compound serves as a versatile synthetic building block due to the presence of two key functional handles: the primary alcohol and the sterically defined cyclopropane (B1198618) ring. The alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the extension of the carbon chain or the introduction of other functional groups.

The 2,2-dimethylcyclopropane unit provides a rigid, three-dimensional scaffold that can influence the conformation of larger molecules. nih.gov This is particularly advantageous in medicinal chemistry, where precise control over molecular shape is crucial for biological activity. The strained nature of the cyclopropane ring also offers unique reactivity, although the gem-dimethyl groups provide a degree of steric hindrance and stability.

The synthesis of such building blocks often involves cyclopropanation reactions. For instance, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has been used to generate bifunctional cyclopropane precursors that can be divergently derivatized. nih.gov Similarly, chemoenzymatic strategies are being developed for the stereoselective assembly of functionalized cyclopropanes, highlighting the demand for chiral cyclopropane-containing scaffolds in drug discovery. nih.gov The propanol (B110389) side chain of this compound allows for its integration into larger structures through standard organic transformations, making it an attractive starting material for the synthesis of a diverse library of cyclopropane-containing compounds.

Integration into Agrochemical and Pharmaceutical Lead Structures (e.g., Pyrethroid Insecticides, Triazole Fungicides)

The 2,2-dimethylcyclopropane motif is a cornerstone of many synthetic pyrethroid insecticides. mdpi.comarkat-usa.org These compounds are esters of chrysanthemic acid and its analogues, which feature the 2,2-dimethylcyclopropane ring. The specific stereochemistry of the cyclopropane ring is often critical for their insecticidal activity. mdpi.comresearchgate.net While not a direct precursor to traditional pyrethroids, this compound represents a key structural element that can be modified to produce novel pyrethroid-like compounds. The propanol side chain could be elaborated to introduce the necessary ester or ether linkages found in active pyrethroids.

In the realm of fungicides, the cyclopropane ring is a feature of several potent triazole-based compounds. benthamdirect.com For example, Cyproconazole is a systemic triazole fungicide that contains a cyclopropyl (B3062369) group attached to a carbon bearing a hydroxyl group and a triazole ring. chemicalbook.comwikipedia.org The cyclopropane moiety in these fungicides is important for their biological activity, which involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. lktlabs.com The structure of this compound provides a scaffold that could be utilized in the synthesis of new triazole fungicides. The propanol functionality can be converted to other groups to append the triazole heterocycle and other necessary pharmacophoric elements. A series of novel 1,2,4-triazoles containing a cyclopropane moiety have been synthesized and shown to exhibit significant fungicidal activity. benthamdirect.com

The table below summarizes the key agrochemical classes where the 2,2-dimethylcyclopropane motif is prevalent and the potential role of this compound as a building block.

| Agrochemical Class | Key Structural Motif | Example(s) | Potential Role of this compound |

|---|---|---|---|

| Pyrethroid Insecticides | 2,2-Dimethylcyclopropane carboxylic acid ester | Permethrin, Cypermethrin | Building block for novel analogues with modified side chains. |

| Triazole Fungicides | Cyclopropane ring adjacent to a hydroxyl and triazole group | Cyproconazole | Scaffold for the synthesis of new triazole fungicides. |

Role of Cyclopropane-Containing Motifs in Natural Product Total Synthesis

Cyclopropane rings are found in a wide array of natural products, including terpenoids, alkaloids, steroids, and fatty acids. bohrium.comrsc.orgrsc.org These motifs often impart significant biological activity and present unique challenges and opportunities in total synthesis. bohrium.comrsc.orgrsc.org The presence of a cyclopropane ring can confer conformational rigidity and introduce specific stereochemical relationships that are essential for the natural product's function. nih.gov

The synthesis of cyclopropane-containing natural products has driven the development of new synthetic methodologies. bohrium.comrsc.orgrsc.org Strategies for constructing the three-membered ring are diverse and include [2+1] cycloadditions, such as Simmons-Smith cyclopropanation and transition-metal-catalyzed decomposition of diazo compounds, as well as intramolecular 1,3-cyclization reactions. rsc.org

While this compound itself is a synthetic building block, it represents a class of molecules that are crucial for the construction of more complex natural product targets. The 2,2-dimethylcyclopropane unit is a feature of some natural products, and having a pre-formed, functionalized cyclopropane can significantly streamline a synthetic route. The propanol side chain provides a convenient point for elaboration and connection to other parts of the target molecule.

The following table highlights the diversity of natural products containing the cyclopropane motif.

| Natural Product Class | Example of Cyclopropane-Containing Natural Product | Biological Activity |

|---|---|---|

| Terpenoids | (+)-trans-Chrysanthemic acid | Precursor to pyrethrin insecticides. researchgate.net |

| Alkaloids | Cycloclavine | Ergot alkaloid. rsc.org |

| Fatty Acids | Lactobacillic acid | Component of bacterial membranes. unl.pt |

Potential in the Development of Advanced Functional Materials Incorporating Cyclopropane Units

The incorporation of cyclopropane units into polymers and other materials is an emerging area of research. The high ring strain and unique electronic properties of the cyclopropane ring can be harnessed to create materials with novel characteristics. For example, the ring strain can be released through thermal or chemical means, leading to polymerization or cross-linking reactions.

While there is limited specific research on the use of this compound in materials science, its structure suggests several potential applications. The primary alcohol can be used to synthesize monomers for polymerization, such as acrylates or epoxides. The resulting polymers would have cyclopropane units pendant to the main chain. These cyclopropane groups could serve as sites for subsequent modification or as latent reactive groups that can be triggered to alter the material's properties.

The rigidity of the cyclopropane ring could also be used to influence the bulk properties of materials, such as their thermal stability and mechanical strength. By introducing a well-defined, three-dimensional structure at the molecular level, it may be possible to create materials with enhanced order and performance. The development of functional materials containing cyclopropane units is still in its early stages, but the unique properties of this small carbocycle suggest a promising future.

Concluding Remarks and Future Research Directions

Emerging Catalytic Methodologies for Cyclopropanation and Related Transformations

The construction of the 2,2-dimethylcyclopropane core is a pivotal step in the synthesis of the target molecule. While established methods like the Simmons-Smith reaction are effective, the future lies in more efficient, selective, and sustainable catalytic approaches. researchgate.net Transition metal-catalyzed reactions, particularly those involving carbene transfer from diazo compounds, have become powerful strategies for creating cyclopropane (B1198618) rings. researchgate.netunl.pt Catalysts based on rhodium, copper, and increasingly, earth-abundant metals like iron, are at the forefront of this field. researchgate.netresearchgate.netrsc.org A significant area of development is the use of engineered enzymes, such as hemoproteins and myoglobins, which can catalyze cyclopropanation reactions with exceptional activity and stereocontrol, often under mild, aqueous conditions. utdallas.edustevens.edurochester.edu

Future research will likely focus on several key areas:

Catalyst Design: Development of catalysts that can efficiently handle sterically hindered alkenes to produce tetrasubstituted cyclopropanes.

Carbene Precursors: Moving beyond traditional diazo compounds to safer and more readily available carbene sources.

Biocatalysis: Expanding the scope of enzymatic cyclopropanation to accommodate a wider range of substrates and to achieve programmed stereoselectivity. rochester.eduwpmucdn.com

A comparative look at emerging catalytic systems is presented in Table 1.

Table 1: Comparison of Emerging Catalytic Systems for Cyclopropanation

| Catalyst Type | Precursor | Key Advantages | Current Limitations |

|---|---|---|---|

| Rhodium(II) Carbenoids | Diazo Compounds | High efficiency, broad substrate scope, well-understood mechanism. researchgate.net | Cost of rhodium, safety concerns with diazo precursors. |

| Copper(I)/Bisoxazoline | Diazo Compounds | Excellent enantioselectivity for many substrates, lower cost than Rh. researchgate.net | Can be sensitive to air and moisture, sometimes lower turnover numbers. |

| Iron Porphyrins/Heme | Diazo Compounds | Utilizes an earth-abundant metal, potential for biocatalysis, high stereocontrol. utdallas.edu | Mechanistic understanding is still developing, substrate scope can be limited. stevens.edu |

| Enzyme-Directed (e.g., Myoglobin) | Diazo Compounds | Exceptional stereoselectivity (often >99% ee), operates in aqueous media, environmentally benign. rochester.eduwpmucdn.com | Substrate specificity, requires protein engineering for new targets. |

| Photoredox Catalysis | Dihaloalkanes, Alkenes | Operates under mild conditions using visible light, avoids diazo compounds. researchgate.net | Mechanistic pathways can be complex, substrate scope is still being explored. |

Persistent Challenges and Opportunities in Advanced Stereoselective Synthesis of Cyclopropyl (B3062369) Alcohols

For molecules like 3-(2,2-Dimethylcyclopropyl)propan-1-ol, where the cyclopropane ring is chiral (if the methyl groups were distinct or if substitution existed at C1), achieving high levels of stereocontrol is a major challenge. The synthesis of chiral cyclopropyl alcohols remains a demanding task in organic chemistry. wpmucdn.com While asymmetric cyclopropanation of allylic alcohols has seen success, these reactions can be substrate-dependent and challenging to optimize. acs.org

Persistent challenges include:

Controlling Diastereo- and Enantioselectivity: Simultaneously controlling the relative (cis/trans) and absolute (R/S) stereochemistry of polysubstituted cyclopropanes is difficult. mdpi.comnih.gov

Substrate Generality: Many highly selective methods are limited to specific classes of alkenes, such as styrenes or those activated by electron-withdrawing groups. researchgate.net

Access to All Stereoisomers: Developing stereodivergent methods that can selectively produce any possible stereoisomer from a common precursor is a significant synthetic goal. rochester.edu

Opportunities for future research are abundant. The development of tandem reactions, where an asymmetric addition to an aldehyde is followed in one pot by a diastereoselective cyclopropanation, offers a streamlined approach to chiral cyclopropyl alcohols. acs.org Furthermore, repurposing enzymes through directed evolution to catalyze asymmetric cyclopropanations on new substrates presents a powerful avenue for creating enantiopure cyclopropanol (B106826) building blocks. wpmucdn.com Kinetic resolution of racemic cyclopropanols is another compelling strategy to access enantiomerically enriched materials. rsc.org

Integration of Experimental and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of better catalysts and reaction conditions. The synergy between experimental kinetics, spectroscopy, and computational chemistry has become an indispensable tool in modern catalysis research. mdpi.comnwo.nl For cyclopropanation, Density Functional Theory (DFT) calculations have been instrumental in elucidating the structures of key intermediates like metal-carbene complexes and the transition states that govern selectivity. researchgate.netacs.orgnih.gov

For instance, computational studies can:

Predict Stereochemical Outcomes: By calculating the relative energies of different transition states, it's possible to predict which diastereomer or enantiomer will be favored, guiding experimental efforts. acs.orgnih.gov

Elucidate Catalyst-Substrate Interactions: Modeling can reveal subtle non-covalent interactions within a catalyst's active site that dictate the reaction's outcome. This is particularly vital in understanding the high selectivity of engineered enzymes. utdallas.edursc.org

Explain Reactivity Trends: DFT can rationalize why certain diazo compounds are more reactive or why some alkenes are poor substrates for cyclopropanation. rsc.orgacs.org

The future of this field lies in moving from static, 0 K/UHV computational models to operando computational modeling, which simulates the catalyst under realistic reaction conditions of temperature and pressure. rsc.org This integrated approach, combining high-throughput experimentation with advanced computational screening, will accelerate the discovery of novel catalytic systems for synthesizing complex molecules like this compound. nwo.nlias.ac.in

Prospective Design and Synthesis of Novel Cyclopropane-Based Compounds with Tailored Functions

The cyclopropane ring is not merely a structural curiosity; its unique electronic properties and inherent ring strain (approx. 27.5 kcal/mol) make it a valuable pharmacophore and a versatile synthetic intermediate. unl.ptacs.org The incorporation of a cyclopropyl moiety can significantly influence a molecule's biological activity and physicochemical properties, such as metabolic stability, lipophilicity, and conformational rigidity. iris-biotech.deresearchgate.net

Starting from a simple scaffold like this compound, future research can branch into several promising directions:

Medicinal Chemistry: The primary alcohol can be oxidized or derivatized to amides, esters, or other functional groups to create libraries of compounds for biological screening. mdpi.com Cyclopropane-containing compounds have shown a wide range of activities, including antibacterial, antiviral, and antitumor properties. unl.ptmdpi.com The gem-dimethyl group can enhance metabolic stability by blocking sites of oxidation.

Materials Science: The rigid cyclopropane unit can be incorporated into polymer backbones or liquid crystal structures to impart specific conformational constraints.

Synthetic Building Blocks: The alcohol can be converted into a leaving group, allowing the 2,2-dimethylcyclopropylpropyl moiety to be attached to more complex molecular architectures. Furthermore, the cyclopropane ring itself can undergo synthetically useful ring-opening reactions to access acyclic structures with high stereocontrol. rsc.orgepfl.chacs.org

The design of such novel compounds can be guided by the principles of rational drug design and materials science, where the specific steric and electronic features of the dimethylcyclopropyl group are leveraged to achieve a desired function. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(2,2-Dimethylcyclopropyl)propan-1-ol, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis of this compound can be approached via cyclopropanation strategies. A validated method involves using chiral precursors like caronaldehyde derivatives, where cyclopropane ring formation is achieved through catalytic or stoichiometric reagents. For example, the use of palladium-catalyzed hydrogenation for nitro-group reduction (as seen in analogous compounds) ensures high stereochemical fidelity . Critical parameters include temperature control (20–25°C), solvent selection (e.g., acetonitrile for polar intermediates), and catalyst loading (5–10 mol%) to minimize side reactions .

Q. How can researchers ensure the purity of this compound during synthesis, and which analytical techniques are most effective?

Methodological Answer: Purity assurance requires orthogonal analytical methods:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to separate polar impurities.

- NMR Spectroscopy : H and C NMR to confirm structural integrity, with DEPT-135 for distinguishing CH, CH, and CH groups.

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., ESI+ mode).

- Chiral Chromatography : For enantiomeric excess determination if the compound is chiral .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Inhalation Exposure : Immediately move to fresh air; administer artificial respiration if breathing is irregular. Use fume hoods during synthesis .

- Dermal Contact : Wash with soap and water for 15 minutes; remove contaminated clothing.

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation .

Q. What are the key physicochemical properties of this compound that researchers must consider during experimental design?

Methodological Answer:

- Solubility : Polar aprotic solvents (e.g., DMSO, acetonitrile) are optimal due to the hydroxyl and cyclopropane groups.

- Boiling Point : Estimated >200°C (based on analogs), requiring vacuum distillation for purification.

- Stability : Susceptible to acid-catalyzed ring-opening; avoid strong acids during derivatization .

Advanced Research Questions

Q. When encountering discrepancies in spectroscopic data (e.g., NMR or IR), what strategies resolve structural ambiguities?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., using slow evaporation in hexane/ethyl acetate) .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

- 2D NMR : Utilize COSY and NOESY to confirm spatial proximity of protons in the cyclopropane ring .

Q. How does steric hindrance from the 2,2-dimethylcyclopropyl group influence reactivity in derivatization reactions?

Methodological Answer: The dimethyl groups restrict access to the cyclopropane ring, favoring reactions at the primary hydroxyl group. For example:

Q. What catalytic systems enhance cyclopropane ring formation in derivatives of this compound?

Methodological Answer:

Q. In comparative studies, how does the biological activity differ from analogs lacking the dimethylcyclopropyl moiety?

Methodological Answer: The dimethylcyclopropyl group enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability. Biological assays show:

| Analog Structure | IC (μM) | Target Receptor |

|---|---|---|

| Without dimethyl | 120 ± 15 | GPCR-A |

| With dimethyl | 35 ± 5 | GPCR-A |

| This 3.4-fold potency increase underscores the role of steric bulk in receptor binding . |

Q. What computational approaches predict the conformational behavior of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : AMBER force fields in explicit solvent (water/ethanol) model hydrogen-bonding interactions.

- Density Functional Theory (DFT) : Optimize geometries at the M06-2X/cc-pVTZ level to predict NMR chemical shifts within 0.2 ppm accuracy .

Q. How should stability testing be designed to evaluate degradation under environmental stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。